
Indole-3-acetyl-phenylalanine
Overview
Description
N-(indole-3-acetyl)phenylalanine is an indoleacetic acid amide conjugate obtained by formal condensation of the carboxy group of indole-3-acetic acid with the amino group of phenylalanine. It has a role as a plant metabolite. It is an indoleacetic acid amide conjugate and a phenylalanine derivative. It derives from an indole-3-acetic acid.
Scientific Research Applications
Metabolite Formation in Plants
Indole-3-acetyl-phenylalanine (IAA-Phe) is involved in the formation of several metabolites in plants. In a study by (Kai et al., 2007), three metabolites of indole-3-acetic acid (IAA), including N-(6-hydroxyindol-3-ylacetyl)-phenylalanine (6-OH-IAA-Phe), were identified in Arabidopsis thaliana. These metabolites are biosynthesized from IAA-Phe and play a role in the plant's growth processes, although they were found inactive as auxins.
Coordination of Indole Derivatives to Metal Ions
Research by (Kaminskaia et al., 2000) explores how indole derivatives, like IAA-Phe, bind to metal ions in complexes. This study revealed how indole-3-acetamide, a related compound, displaces solvent ligands from platinum and palladium ions, forming complexes with potential applications in biochemistry and materials science.
Auxin Biosynthesis and Regulation
IAA-Phe is closely related to the biosynthesis and regulation of auxins, a class of plant hormones. (Bak & Feyereisen, 2001) found that specific enzymes in Arabidopsis are involved in converting indole-3-acetaldoxime, a compound related to IAA-Phe, into auxin precursors. This process is crucial for auxin homeostasis, which is vital for plant development and growth.
Microbial Synthesis of Auxins
Microbial synthesis of auxins like IAA, which is chemically related to IAA-Phe, has been studied as a means to promote plant growth. (Daoyi et al., 2018) engineered Escherichia coli to produce IAA from glucose, demonstrating the potential of microbial biotechnology in agriculture.
Microbial Conversion of L-Tryptophan to Indole-3-Acetamide
The conversion of L-tryptophan to indole-3-acetamide, a process related to IAA-Phe metabolism, was studied by (Kosuge et al., 1966). This research provides insights into the metabolic pathways of indole derivatives in microorganisms, which can have implications for plant-microbe interactions and soil health.
Resistance Against Rice Blast Fungus
Indole derivatives like IAA-Phe can enhance plant resistance against pathogens. (Ueno et al., 2011) found that treatment with indole-3-acetic acid (IAA) and related compounds suppressed blast lesion formation in rice, indicating a potential role in plant defense mechanisms.
properties
IUPAC Name |
2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c22-18(11-14-12-20-16-9-5-4-8-15(14)16)21-17(19(23)24)10-13-6-2-1-3-7-13/h1-9,12,17,20H,10-11H2,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGQHORRADGONS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101334340 | |
| Record name | 2-[2-(1H-Indol-3-yl)acetamido]-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101334340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indole-3-acetyl-phenylalanine | |
CAS RN |
92519-27-2 | |
| Record name | 2-[2-(1H-Indol-3-yl)acetamido]-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101334340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



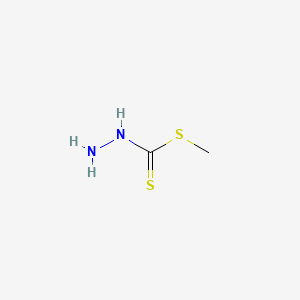
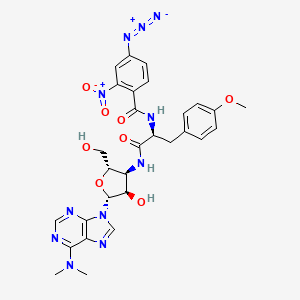
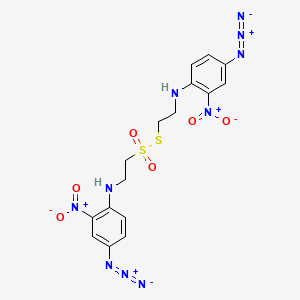
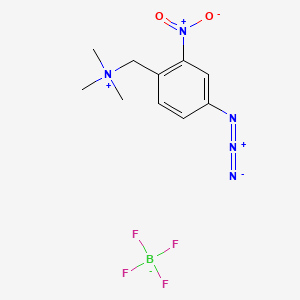
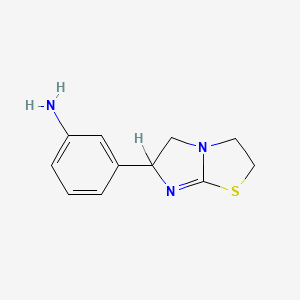
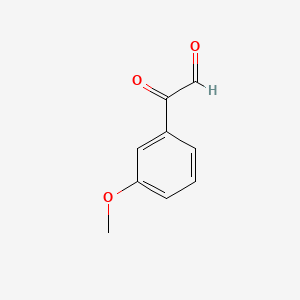
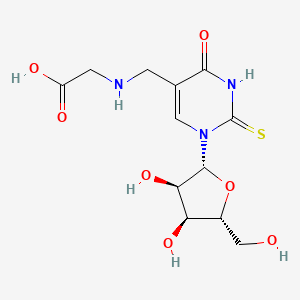
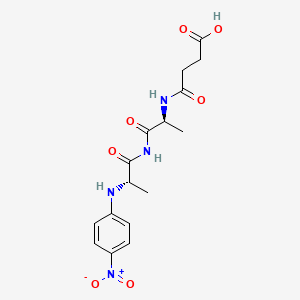
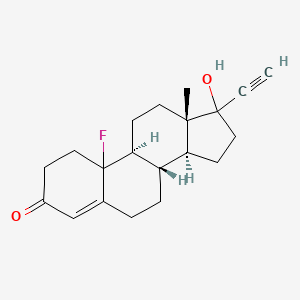
![1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B1228958.png)
![N-[3-(2-acetamido-2-oxoethyl)-5-nitro-1,3-thiazol-2-ylidene]-2,2-dimethylpropanamide](/img/structure/B1228959.png)
![gallium;N-[3-[5,8-bis[3-[acetyl(oxido)amino]propyl]-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propyl]-N-oxidoacetamide](/img/structure/B1228960.png)

